7-Methyl-1H-indazole is an organic compound with the molecular formula and a molecular weight of 132.16 g/mol. It features a bicyclic structure consisting of a five-membered indazole ring fused to a six-membered aromatic ring. The compound is characterized by the presence of a methyl group at the seventh position of the indazole moiety, which influences its chemical properties and biological activities. The compound is soluble in various organic solvents, indicating its potential for diverse applications in chemical and pharmaceutical research .
7-Methyl-1H-indazole is a heterocyclic organic compound, readily available from commercial suppliers like Sigma-Aldrich . However, limited information is available regarding its specific synthesis or detailed characterization by the supplier.
While there is no extensive research directly investigating 7-methyl-1H-indazole itself, the core indazole scaffold holds various functionalities in medicinal chemistry. Here are some potential applications based on the broader context of indazole derivatives:
Indazole derivatives exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, and anti-viral properties. These properties make them attractive candidates for drug discovery efforts. For instance, the structurally similar compound (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413) acts as a potent human CGRP antagonist, showing promise for treating migraines [PubMed: 23632269].
Indazoles can be incorporated into various materials, such as polymers and organic light-emitting diodes (OLEDs), due to their unique electronic and structural properties.
Given the limited research on 7-methyl-1H-indazole specifically, future scientific efforts could explore:
These reactions are essential for synthesizing more complex molecules for pharmaceutical applications.
7-Methyl-1H-indazole exhibits notable biological activities, particularly in the field of medicinal chemistry. Research indicates that it may act as an inhibitor of certain kinases, which are critical in signaling pathways associated with cancer and other diseases. Specifically, it has been studied for its potential to inhibit Akt kinase, a key player in cell survival and proliferation pathways implicated in cancer . Additionally, its ability to cross biological membranes suggests it may have good bioavailability and therapeutic potential.
Several methods have been developed for synthesizing 7-methyl-1H-indazole:
These methods highlight the versatility and accessibility of 7-methyl-1H-indazole in laboratory settings.
7-Methyl-1H-indazole has several applications across various fields:
Studies on 7-methyl-1H-indazole have focused on its interactions with various biological targets. Notably:
Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic contexts.
Several compounds share structural similarities with 7-methyl-1H-indazole. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-7-methyl-1H-indazole | 156454-43-2 | 0.98 |
| 5-Ethyl-3-methyl-1H-indazole | 81115-60-8 | 0.91 |
| N,N-Dimethyl-1H-indazol-5-amine | 945264-96-0 | 0.88 |
| 7-Ethylindazole | 41748-71-4 | 0.91 |
What sets 7-methyl-1H-indazole apart from these similar compounds is its specific methyl substitution at the seventh position, which significantly influences its biological activity and chemical reactivity. This unique substitution pattern contributes to its potential as a selective kinase inhibitor and highlights its importance in medicinal chemistry compared to other indazole derivatives.